molecular formula C14H12O3 B3090224 (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1208870-42-1

(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3090224
CAS No.: 1208870-42-1
M. Wt: 228.24 g/mol
InChI Key: HPIYSJKWTRZTST-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a furan ring and a methoxy-substituted phenyl ring connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between furan-2-carbaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The biological effects of (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one are often attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-hydroxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group on the phenyl ring.

    (2E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring.

    (2E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Methoxy group is on the para position of the phenyl ring.

Uniqueness

The presence of both the furan ring and the methoxy-substituted phenyl ring in (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one contributes to its unique chemical and biological properties. These structural features may enhance its reactivity and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-5-2-4-11(10-13)14(15)8-7-12-6-3-9-17-12/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIYSJKWTRZTST-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

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